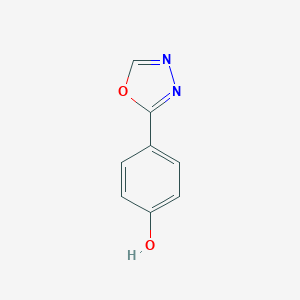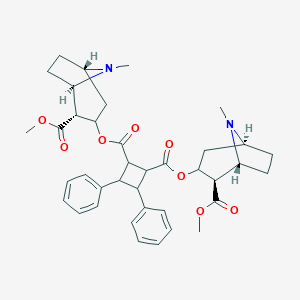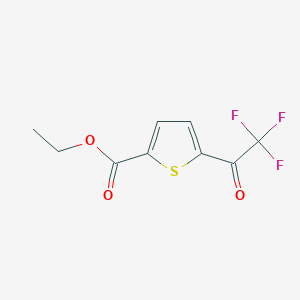
4-(4-Methoxybenzoyl)thiophene-2-sulfonamide
Vue d'ensemble
Description
4-(4-Methoxybenzoyl)thiophene-2-sulfonamide, also known as MBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBS is a sulfonamide derivative of thiophene, which is a heterocyclic compound containing a sulfur atom in its ring structure.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide is not fully understood, but it is believed to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs). Carbonic anhydrase is an enzyme that plays a role in regulating the pH of cells and tissues, while MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of these enzymes by 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide may have therapeutic benefits in certain diseases.
Biochemical and Physiological Effects:
4-(4-Methoxybenzoyl)thiophene-2-sulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide can inhibit the activity of carbonic anhydrase and MMPs, as well as induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide can reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide in lab experiments is its relatively low cost and ease of synthesis. 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide is its low solubility in water, which may limit its use in certain experiments. 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide also has limited bioavailability and may require additional modifications to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its applications in material science, such as the synthesis of organic semiconductors and other functional materials. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide and its effects on various enzymes and pathways.
Applications De Recherche Scientifique
4-(4-Methoxybenzoyl)thiophene-2-sulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide has been used as a building block for the synthesis of organic semiconductors and other functional materials. In biochemistry, 4-(4-Methoxybenzoyl)thiophene-2-sulfonamide has been used as a probe for the detection of enzymes and other biomolecules.
Propriétés
Numéro CAS |
118976-97-9 |
|---|---|
Nom du produit |
4-(4-Methoxybenzoyl)thiophene-2-sulfonamide |
Formule moléculaire |
C12H11NO4S2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-(4-methoxybenzoyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H11NO4S2/c1-17-10-4-2-8(3-5-10)12(14)9-6-11(18-7-9)19(13,15)16/h2-7H,1H3,(H2,13,15,16) |
Clé InChI |
CNGDZXAWOIPFFX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
melting_point |
174.0 °C |
Solubilité |
3.36e-05 M |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



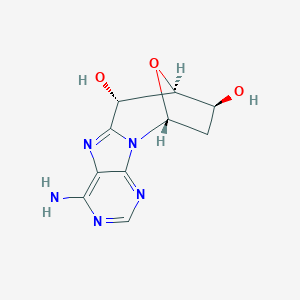


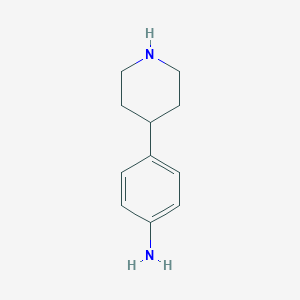
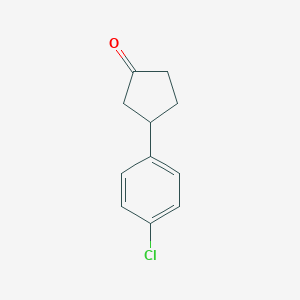

![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B52065.png)
